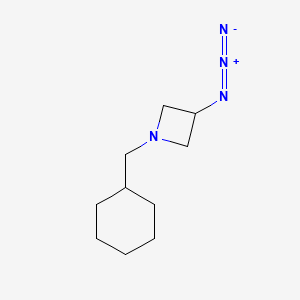

3-Azido-1-(cyclohexylmethyl)azetidine

CAS No.: 2097991-76-7

Cat. No.: VC3189593

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097991-76-7 |

|---|---|

| Molecular Formula | C10H18N4 |

| Molecular Weight | 194.28 g/mol |

| IUPAC Name | 3-azido-1-(cyclohexylmethyl)azetidine |

| Standard InChI | InChI=1S/C10H18N4/c11-13-12-10-7-14(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2 |

| Standard InChI Key | HPPDDGYBOAWQSC-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CN2CC(C2)N=[N+]=[N-] |

| Canonical SMILES | C1CCC(CC1)CN2CC(C2)N=[N+]=[N-] |

Introduction

Overview of 3-Azido-1-(cyclohexylmethyl)azetidine

Chemical Structure:

-

Azetidine Ring: The azetidine core is a four-membered nitrogen-containing heterocycle. Azetidines are known for their strained ring structure, which often imparts unique reactivity.

-

Azido Group (-N₃): The azido group is a highly reactive functional group often used in click chemistry or as an intermediate in organic synthesis.

-

Cyclohexylmethyl Substituent: This bulky group contributes to the compound's hydrophobicity and may influence its steric interactions with other molecules.

Potential Applications:

-

The azido group suggests potential use in synthetic organic chemistry, particularly in reactions such as azide-alkyne cycloaddition.

-

Azetidines and their derivatives are often explored in medicinal chemistry for their bioactivity, though specific applications would require experimental validation.

Challenges:

-

The azido group can be unstable under certain conditions, requiring careful handling.

-

The strained azetidine ring may also affect the compound's stability and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume